Mirtazapine was first introduced in the 1990s by Organon International and has since become widely prescribed in various countries. The compound is synthesized from intermediates derived from piperazine and pyridine derivatives, making it a product of significant pharmaceutical interest.
Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It works by modulating neurotransmitter activity in the brain, particularly targeting serotonin and norepinephrine pathways.
The synthesis of mirtazapine involves several steps, starting from the preparation of key intermediates such as 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine. Various methods have been documented for synthesizing these intermediates, including:
The synthesis requires careful control of temperature and pH to ensure optimal yields. For instance, the reaction may be conducted under nitrogen atmosphere to prevent oxidation, and specific acids like hydrochloric acid are commonly used for neutralization .
Mirtazapine has a complex molecular structure characterized by a tetracyclic framework. The empirical formula is , with a molecular weight of approximately 265.35 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity.
The crystallographic data indicates that mirtazapine hemihydrate contains four molecules of mirtazapine and two molecules of water per unit cell, which is crucial for its solubility profile .
Mirtazapine undergoes various chemical reactions during its synthesis, including:
The reaction conditions must be optimized to ensure complete conversion while minimizing by-products. For example, maintaining specific temperatures (e.g., 100°C) during solvent addition can significantly affect yield and purity.
Mirtazapine’s mechanism of action primarily involves antagonism at central alpha-2 adrenergic receptors, which leads to increased release of norepinephrine and serotonin. Additionally, it acts as an antagonist at certain serotonin receptors (5-HT2 and 5-HT3), promoting enhanced serotonergic neurotransmission without the common side effects associated with selective serotonin reuptake inhibitors.
Studies indicate that mirtazapine’s unique receptor profile contributes to its efficacy in treating depression while minimizing sexual side effects often associated with other antidepressants .
Mirtazapine appears as a white crystalline powder with a melting point ranging from 230°C to 232°C. Its solubility varies; it is more soluble in organic solvents than in water due to its hydrophobic nature.
The compound exhibits stability under normal storage conditions but may degrade under extreme temperatures or humidity. Its hemihydrate form enhances solubility, making it suitable for oral formulations.
Thermogravimetric analysis shows that mirtazapine hemihydrate contains approximately 10.7% water by weight, which is critical for its formulation stability .
Mirtazapine is primarily used in clinical settings for treating major depressive disorder. Its unique properties have led to research into its use for:
In addition to these therapeutic applications, ongoing research continues to explore novel delivery systems, such as polymeric micelles, aimed at enhancing bioavailability and patient compliance .
Mirtazapine hydrate refers to crystalline solid forms where water molecules are stoichiometrically incorporated into the mirtazapine (C₁₇H₁₉N₃) crystal lattice. The most pharmaceutically relevant form is the hemihydrate (C₁₇H₁₉N₃·0.5H₂O; CAS# 341512-89-8), featuring a 2:1 drug-to-water molar ratio. This structure consists of four mirtazapine molecules and two water molecules per unit cell, with water occupying specific channels within the lattice [5] [6]. The IUPAC name is 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine hydrate (2:1) [6].
Hydrogen bonding is critical to its stability: water bridges mirtazapine molecules via O–H···N interactions involving the drug’s piperazine nitrogen atoms. Additionally, C–H···O and van der Waals forces stabilize the crystal packing [7] [9]. Spectroscopic characterization shows distinctive FT-IR bands: O–H stretches at 3,400–3,500 cm⁻¹, N–H bends at ~1,600 cm⁻¹, and C–H aromatic vibrations at 3,000–3,100 cm⁻¹ [5] [7].
Table 1: Crystallographic Parameters of Mirtazapine Hemihydrate
Property | Value | Measurement Method |
---|---|---|
Crystal System | Monoclinic | SCXRD |
Space Group | P2₁/c | SCXRD |
Unit Cell Dimensions | a=12.7 Å, b=8.9 Å, c=24.3 Å | SCXRD [5] |
Hydration Stoichiometry | 0.5 H₂O per mirtazapine | TG/DSC [5] |
Characteristic PXRD Peaks | 9.28°, 14.36°, 20.46°, 26.92° (2θ) | PXRD [1] |
Dehydration Temperature | 70–100°C | TG [5] |
The hemihydrate exhibits unique powder X-ray diffraction (PXRD) patterns (Fig. 1), serving as a fingerprint for solid-form identification. Thermogravimetric analysis (TGA) confirms water loss at 70–100°C without decomposition, corresponding to ~2.9% weight loss (theoretical: 3.0% for hemihydrate) [5] [6]. Dehydration leads to an amorphous or anhydrous phase, disrupting the crystal lattice [1] [4]. Higher hydrates (e.g., dihydrate) are less stable and rarely isolated [1].
Solubility and Dissolution: Mirtazapine hemihydrate exhibits pH-dependent solubility. It is sparingly soluble in water (<0.1 mg/mL at 25°C) but freely soluble in methanol, ethanol, and DMSO [3] [6]. The log P (partition coefficient) of mirtazapine is 2.9–3.3, indicating high lipophilicity [5]. Despite this, its inclusion in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) is debated due to discrepancies in reported solubility data [5]. Salt forms (e.g., citrate) enhance aqueous solubility up to 180-fold compared to the free base [2] [8].
Hygroscopicity: The hemihydrate shows minimal hygroscopicity (weight gain ≤0.6% at 75% RH, 25°C), making it preferable for formulation over anhydrous forms, which may absorb moisture [1] [4].
Table 2: Hydrate vs. Anhydrous Mirtazapine Properties
Property | Hemihydrate | Anhydrous |
---|---|---|
Crystallinity | Defined PXRD peaks; stable lattice | Polymorphs possible; variable PXRD |
Hygroscopicity | ≤0.6% weight gain (75% RH) | Up to 2–3% weight gain [1] |
Thermal Stability | Dehydrates at 70–100°C | Melts at 114–116°C [10] |
Sublimation Tendency | Low | High at ambient temperature [2] |
Pharmaceutical Use | Preferred form (handling, stability) | Rare; requires stabilization |
Key Differences:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3